CB1 Receptor Negative Allosteric Modulation (NAM) vs. Rimonabant Orthosteric Antagonism
The target compound shows a distinct allosteric mechanism at the CB1 receptor. It inhibits CP55,940-induced signaling as a negative allosteric modulator with an IC50 of 230 nM, while acting as a very weak competitive orthosteric antagonist (IC50 = 2,100 nM). This contrasts with Rimonabant (SR141716A), which is purely a potent competitive orthosteric antagonist with an IC50 of 13.6 nM at human CB1 receptors . The functional consequence is that the target compound modulates the receptor non-competitively, a pharmacological profile that cannot be achieved by using standard orthosteric antagonists [1].
| Evidence Dimension | CB1 receptor functional activity – Negative Allosteric Modulation (NAM) vs. Orthosteric Antagonism |
|---|---|
| Target Compound Data | CB1 NAM IC50 = 230 nM; CB1 Antagonist IC50 = 2,100 nM |
| Comparator Or Baseline | Rimonabant (SR141716A): CB1 Antagonist IC50 = 13.6 nM |
| Quantified Difference | Target compound is ~17-fold less potent as a NAM (230 vs. 13.6 nM) and ~150-fold less potent as an antagonist (2,100 vs. 13.6 nM) compared to Rimonabant's orthosteric potency. Crucially, the target compound's primary activity is allosteric, not orthosteric, representing a qualitative mechanistic difference. |
| Conditions | Human CB1 receptor expressed in HEK293 cells (allosteric assay: inhibition of 33 nM CP55,940-induced SRE transcription). Rimonabant data: hCB1 transfected HEK293 membrane binding assay. |
Why This Matters
For researchers needing a CB1 negative allosteric modulator tool compound with a distinct, non-competitive mechanism—rather than a potent orthosteric antagonist—this compound provides a moderate-affinity starting point, where using Rimonabant would be mechanistically inappropriate.
- [1] BindingDB. BDBM50023629 (CHEMBL3341861). Target compound CB1 NAM IC50 = 230 nM; CB1 Antagonist IC50 = 2,100 nM. Curated by University of Pisa / ChEMBL. View Source
